molecular formula C5H10ClNO2 B12446288 Ethyl (S)-2-amino-3-chloropropanoate

Ethyl (S)-2-amino-3-chloropropanoate

Cat. No.: B12446288
M. Wt: 151.59 g/mol
InChI Key: ZUCMQAXVUDMHEO-SCSAIBSYSA-N
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Description

Ethyl (S)-2-amino-3-chloropropanoate is an organic compound with the molecular formula C5H10ClNO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (S)-2-amino-3-chloropropanoate can be synthesized through several methods. One common approach involves the reaction of ethyl chloroacetate with (S)-alanine in the presence of a base. The reaction proceeds through nucleophilic substitution, where the amino group of (S)-alanine attacks the carbon atom of ethyl chloroacetate, displacing the chlorine atom.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-2-amino-3-chloropropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Oxidation and Reduction: The amino group can be oxidized to form nitro or nitrile compounds, while reduction can convert it into primary amines.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Nitro or nitrile compounds.

    Reduction: Primary amines.

    Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

Ethyl (S)-2-amino-3-chloropropanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential role in enzyme inhibition and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of ethyl (S)-2-amino-3-chloropropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing their activity. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Ethyl (S)-2-amino-3-chloropropanoate can be compared to other similar compounds, such as:

    Ethyl ®-2-amino-3-chloropropanoate: The enantiomer of the compound, which has a different three-dimensional arrangement and may exhibit different biological activity.

    Ethyl 2-amino-3-bromopropanoate: A similar compound with a bromine atom instead of chlorine, which may have different reactivity and applications.

    Ethyl 2-amino-3-hydroxypropanoate:

Conclusion

This compound is a versatile compound with significant importance in various scientific fields Its unique structure and reactivity make it a valuable tool in chemical synthesis, biological research, and industrial applications

Properties

Molecular Formula

C5H10ClNO2

Molecular Weight

151.59 g/mol

IUPAC Name

ethyl (2S)-2-amino-3-chloropropanoate

InChI

InChI=1S/C5H10ClNO2/c1-2-9-5(8)4(7)3-6/h4H,2-3,7H2,1H3/t4-/m1/s1

InChI Key

ZUCMQAXVUDMHEO-SCSAIBSYSA-N

Isomeric SMILES

CCOC(=O)[C@@H](CCl)N

Canonical SMILES

CCOC(=O)C(CCl)N

Origin of Product

United States

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